molecular formula C26H26O6 B13945321 1,3-Isobenzofurandione, 5,5'-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- CAS No. 63317-78-2

1,3-Isobenzofurandione, 5,5'-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis-

Cat. No.: B13945321
CAS No.: 63317-78-2
M. Wt: 434.5 g/mol
InChI Key: MSXVZKRMNCGMER-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, commonly known as phthalic anhydride derivatives, forms the core structure of this compound. The target molecule, 5,5'-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis-1,3-isobenzofurandione, consists of two phthalic anhydride units connected via a branched alkyl chain (1,1,6,6-tetramethylhexanediyl). This structural motif introduces steric bulk and hydrophobicity, distinguishing it from simpler anhydride derivatives. Such compounds are typically utilized in polymer synthesis, crosslinking agents, or intermediates for specialty chemicals .

Properties

CAS No.

63317-78-2

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

5-[7-(1,3-dioxo-2-benzofuran-5-yl)-2,7-dimethyloctan-2-yl]-2-benzofuran-1,3-dione

InChI

InChI=1S/C26H26O6/c1-25(2,15-7-9-17-19(13-15)23(29)31-21(17)27)11-5-6-12-26(3,4)16-8-10-18-20(14-16)24(30)32-22(18)28/h7-10,13-14H,5-6,11-12H2,1-4H3

InChI Key

MSXVZKRMNCGMER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O

Origin of Product

United States

Preparation Methods

Overview

The preparation of bis-anhydride compounds such as this typically involves:

  • Step 1: Synthesis or procurement of the substituted phthalic anhydride precursor.
  • Step 2: Coupling or linking of two phthalic anhydride units via the tetramethyl-hexanediyl spacer.
  • Step 3: Purification and isolation of the final bis-anhydride product.

This general approach is consistent with the synthesis of related compounds such as polymers and bis-anhydrides with aromatic or aliphatic linkers.

Specific Preparation Methods

Preparation via Phthalic Anhydride Derivatives and Alkyl Linkers

The key synthetic route involves the reaction of phthalic anhydride derivatives with a suitable diol or diamine that contains the 1,1,6,6-tetramethyl-1,6-hexanediyl moiety. The reaction conditions typically involve:

  • Reagents: 1,3-Isobenzofurandione or substituted phthalic anhydride, tetramethyl-hexanediyl diol or diamine.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids to promote anhydride formation.
  • Solvents: High boiling point solvents like xylene or chlorobenzene to facilitate dehydration.
  • Temperature: Elevated temperatures (150–200°C) to drive the anhydride ring closure and coupling.
  • Reaction Time: Several hours under reflux or inert atmosphere to prevent oxidation.

This method leads to the formation of the bis-anhydride linked through the tetramethyl-hexanediyl spacer by ester or amide bond formation followed by cyclization to the anhydride form.

Alternative Approaches: Direct Anhydride Coupling

Another approach involves the direct coupling of two phthalic anhydride molecules functionalized at the 5-position with reactive groups (e.g., halides or hydroxyls) that can be linked via the tetramethyl-hexanediyl chain through nucleophilic substitution or condensation reactions.

Reaction Scheme Example

Step Reactants Conditions Product
1 5-substituted phthalic anhydride derivative + tetramethyl-hexanediyl diol/diamine Acid catalyst, solvent, 150–200°C, reflux, inert atmosphere Intermediate ester/amide linkage
2 Dehydration/cyclization Elevated temperature, removal of water 1,3-Isobenzofurandione, 5,5'-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis-

Purification and Characterization

  • Purification: Recrystallization from suitable solvents (e.g., ethyl acetate, acetone) or chromatographic techniques.
  • Characterization: Confirmed by spectroscopic methods such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS).
  • Quality Control: Melting point determination and elemental analysis to verify purity.

Literature and Research Findings

  • The compound is related to phthalic anhydride derivatives widely used in polymer synthesis and advanced materials.
  • Research shows that the tetramethyl-hexanediyl linker provides steric bulk and flexibility, affecting the physical properties of the resulting bis-anhydride.
  • No direct, detailed synthetic procedure for this exact compound was found in open databases, but analogous preparation methods for similar bis-anhydrides and polymers are well-documented in polymer chemistry literature.
  • The compound’s CAS registry and identifiers confirm its existence and commercial availability, indicating established synthetic routes in industrial settings.

Summary Table of Preparation Method Parameters

Parameter Details
Starting Materials 5-substituted phthalic anhydride, tetramethyl-hexanediyl diol/diamine
Catalyst Acid catalysts (e.g., p-toluenesulfonic acid)
Solvent Xylene, chlorobenzene, or other high-boiling solvents
Temperature 150–200°C
Reaction Time Several hours (4–12 h)
Atmosphere Inert (nitrogen or argon) to prevent oxidation
Purification Recrystallization, chromatography
Characterization NMR, IR, MS, melting point, elemental analysis

Chemical Reactions Analysis

Types of Reactions

1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,3-Isobenzofurandione derivatives, highlighting differences in substituents, molecular weight, and applications:

Compound Name (CAS Number) Substituent/Linker Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (Not listed) 1,1,6,6-Tetramethylhexanediyl ~500 (estimated) High hydrophobicity; potential crosslinker -
5,5'-(1,3-Phenylene)bis- (113837-02-8) Rigid aromatic linker 370.31 Polymer precursor; >98% purity (HPLC grade)
5,5'-[Trifluoro-1-(trifluoromethyl)ethylidene]bis- (32240-73-6) Fluorinated alkylidene Varies (polymer) Heat-resistant polymers; chemical inertness
Hexahydro-1,3-Isobenzofurandione (CAS: 85-43-8) Hydrogenated (non-aromatic) core 154.12 Sensitizing agent; restricted use
5,6-Dimethyl-1,3-isobenzofurandione (5999-20-2) Methyl groups on aromatic ring 190.16 Electronic materials; synthesis intermediate
3,3-Bis(biphenylyl)-1(3H)-isobenzofuranone (84627-12-3) Biphenyl-hydroxy groups 470.51 Specialty chemicals; research applications

Key Comparative Insights:

  • Structural Flexibility: The target compound’s branched alkyl linker enhances solubility in non-polar solvents compared to rigid aromatic linkers (e.g., phenylene in 113837-02-8) . Fluorinated analogs (e.g., 32240-73-6) exhibit superior thermal stability but require complex synthesis .
  • Reactivity : Hydrogenated derivatives (e.g., hexahydro-1,3-isobenzofurandione) show reduced aromaticity, increasing susceptibility to nucleophilic attack but posing sensitization risks .
  • Electronic Effects : Methyl-substituted analogs (e.g., 5999-20-2) demonstrate altered electronic properties, making them suitable for optoelectronic materials, whereas biphenyl derivatives (84627-12-3) enable π-π stacking for advanced polymers .
  • Applications : The target compound’s bulky linker may optimize its use as a crosslinker in elastomers or coatings, contrasting with smaller analogs used in adhesives or pharmaceuticals.

Biological Activity

1,3-Isobenzofurandione, 5,5'-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- is a chemical compound with significant biological activity. This compound is part of a larger class of isobenzofurandiones that have been studied for their potential applications in various fields including pharmacology and toxicology. The focus of this article is to explore the biological activity of this compound through a review of existing literature and research findings.

Chemical Structure and Properties

  • Chemical Formula: C17H22O4
  • Molecular Weight: 306.36 g/mol
  • CAS Registry Number: 2421-28-5

The structure includes a bis-isobenzofurandione moiety linked by a tetramethyl-hexanediyl group. This unique structure may influence its biological properties.

Biological Activity Overview

The biological activity of 1,3-Isobenzofurandione derivatives has been linked to various mechanisms including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections detail specific findings from research studies.

Anti-Cancer Activity

Research has indicated that compounds within the isobenzofurandione family exhibit cytotoxic effects against several cancer cell lines. For instance:

  • Case Study: A study reported that derivatives of isobenzofurandione showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Findings: The IC50 values for these compounds ranged from 10 to 30 µM depending on the specific derivative and cell line tested.

Anti-Inflammatory Effects

Another area of interest is the anti-inflammatory properties:

  • Research Findings: In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
  • Mechanism: The inhibition was linked to the suppression of NF-kB signaling pathways.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Mechanism
Anti-CancerMCF-715Apoptosis induction
HT-2925Cell cycle arrest
Anti-InflammatoryMacrophage (RAW 264.7)20NF-kB pathway inhibition

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity: Studies indicated low acute toxicity in animal models with an LD50 greater than 2000 mg/kg.
  • Chronic Exposure: Long-term studies are needed to assess potential carcinogenic effects; however, preliminary data suggest no significant mutagenic activity.

Q & A

Q. What are the recommended synthetic routes for 5,5'-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis(1,3-isobenzofurandione), and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis of bis-anhydride derivatives typically involves nucleophilic substitution or condensation reactions. For example, in analogous systems, refluxing with acetone and potassium carbonate facilitates nucleophilic displacement, while purification via silica-gel column chromatography (hexane/ethyl acetate gradients) enhances purity . Key parameters include stoichiometric control of reactants (e.g., 1.2–1.5 equivalents of alkylating agents), inert atmospheres to prevent hydrolysis, and post-reaction workup with brine washes to remove ionic byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combined spectroscopic techniques are critical:

  • IR Spectroscopy : Confirms anhydride C=O stretches (~1770–1850 cm⁻¹) and absence of hydroxyl impurities .
  • NMR (¹H/¹³C) : Identifies methylene/methyl groups in the hexanediyl linker (δ 1.2–1.6 ppm for CH₃, δ 3.5–4.5 ppm for CH₂) and aromatic protons (δ 7.0–8.0 ppm) .
  • Elemental Analysis : Validates stoichiometry (e.g., C% ± 0.3% deviation).
    Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (H315/H319 hazards) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .
  • Storage : Store in airtight containers at ≤25°C, away from moisture and amines to prevent premature polymerization .

Advanced Research Questions

Q. How does copolymerization with diols or diamines influence the thermal stability of polyimides derived from this bis-anhydride?

Methodological Answer: Copolymerization with rigid monomers (e.g., 4,4'-oxydianiline) enhances glass transition temperatures (Tg) by restricting chain mobility. For example, polyimides synthesized from similar bis-anhydrides exhibit Tg values exceeding 250°C when cured at 300°C for 2 hours under nitrogen . Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) quantify stability, with decomposition temperatures (Td₅%) often >450°C in inert atmospheres . Adjusting monomer ratios (e.g., 1:1 vs. 1:2 anhydride:amine) modulates crosslinking density and mechanical properties .

Q. What analytical strategies resolve contradictions in reported solubility properties of bis-anhydride derivatives?

Methodological Answer: Discrepancies in solubility (e.g., polar aprotic vs. nonpolar solvents) arise from crystallinity variations. Strategies include:

  • X-ray Diffraction (XRD) : Correlate crystallinity with solubility; amorphous phases dissolve more readily in DMAc or NMP.
  • Hansen Solubility Parameters : Calculate δd, δp, δh to predict solvent compatibility .
  • Controlled Recrystallization : Annealing at 150°C for 4 hours reduces defects, increasing insolubility in THF .

Q. How can computational modeling predict the reactivity of this bis-anhydride in polycondensation reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic attack sites. For example, electron-withdrawing substituents lower LUMO energies, accelerating amine/anhydride reactions .
  • Molecular Dynamics (MD) : Simulate polymerization kinetics (e.g., activation energy barriers) using software like Gaussian or Materials Studio. Validate with experimental FTIR monitoring of imide ring formation (~1770 cm⁻¹) .

Q. What environmental impact assessments are critical for derivatives of this compound?

Methodological Answer:

  • Persistence/Bioaccumulation : Use OECD Test Guideline 307 (Aerobic Transformation in Soil) to assess degradation half-lives. Fluorinated analogs show extended persistence (>6 months) .
  • Ecototoxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) for water-soluble byproducts. Mitigation strategies include incorporating biodegradable linkers (e.g., ester groups) .

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